2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-3-4-16(2)19(13-15)27-14-20(23)21-17-5-7-18(8-6-17)28(24,25)22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUGAMDUHGAWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 4-(morpholin-4-ylsulfonyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group is particularly important for binding interactions, while the morpholine ring can enhance solubility and bioavailability. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Variations in the Sulfonyl Group
a) 2-[(4-Methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide (CAS: 478064-97-0)
- Structure : Differs by replacing the morpholin-4-ylsulfonyl group with a 4-methylphenylsulfonyl moiety.
- Molecular Formula : C₁₉H₂₂N₂O₄S vs. target compound’s C₂₀H₂₃N₂O₅S (estimated).
- Key Differences :
- The methylphenylsulfonyl group is less polar than morpholinylsulfonyl, reducing solubility.
- Molecular weight: 374.45 g/mol (analog) vs. ~405.48 g/mol (target).
- Implications : The morpholine ring in the target compound likely improves aqueous solubility and bioavailability compared to the hydrophobic methyl group in the analog .
b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Contains a nitro and chloro-substituted phenyl ring with a methylsulfonyl group.
- Key Differences :
Analogs with Modified Phenoxy Groups
a) N-(2,5-Dimethylphenyl)-2-[[5-(4-Fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Structure : Replaces the morpholine sulfonyl group with a triazolylsulfanyl moiety.
- Molecular Formula : C₂₂H₂₂FN₅OS (ECHEMI data).
- Fluorophenyl substitution may enhance metabolic stability .
b) Compounds with 2,6-Dimethylphenoxy Substituents
- Example: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.
Analogs with Heterocyclic Modifications
a) N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (Compound 54)
- Structure : Features a triazole ring and phenylsulfonyl group.
- Key Data : Melting point = 204–206°C; yield = 86.6%.
- Comparison :
Research Findings and Implications
- Sulfonyl Group Impact : Morpholine sulfonyl derivatives (e.g., target compound) exhibit enhanced solubility over phenyl or methylsulfonyl analogs, critical for oral bioavailability .
- Substituent Position: 2,5-Dimethylphenoxy vs. 2,6-dimethylphenoxy alters steric interactions, influencing receptor binding .
- Synthetic Yields : Compounds with sulfonyl groups (e.g., Compound 54, 86.6% yield) are synthesized efficiently via oxidation, suggesting viable routes for the target compound .
Biological Activity
The compound 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide , known by its CAS number 444115-30-4 , has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molar Mass | 404.48 g/mol |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.73 ± 0.70 (Predicted) |
Anticancer Properties
Recent studies have indicated that phenoxy acetamides, including derivatives like 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of acetamide sulphonyl analogs were synthesized and screened for in vitro cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, compounds similar to the target compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
The mechanism through which these compounds exert their anticancer effects often involves the modulation of key signaling pathways associated with tumor growth and survival. For example, some phenoxy derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis . Additionally, the ability to induce apoptosis in cancer cells has been linked to the activation of pro-apoptotic proteins and the repression of anti-apoptotic factors.
Neuropharmacological Effects
Beyond anticancer activity, derivatives of this compound have been explored for their potential as acetylcholinesterase inhibitors , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that these compounds can effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of a series of phenoxy acetamides on MCF-7 cells using the MTT assay. The results indicated that certain derivatives exhibited IC50 values below 20 µM, suggesting substantial cytotoxicity .
- Acetylcholinesterase Inhibition : In a comparative study involving several phenoxy derivatives, it was found that compounds with morpholine sulfonamide groups showed significant inhibition of acetylcholinesterase compared to controls, indicating their potential use in treating Alzheimer's disease .
- Combination Therapy : Research has also explored the use of this compound in combination with traditional chemotherapeutics to enhance overall efficacy and reduce resistance mechanisms observed in various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
